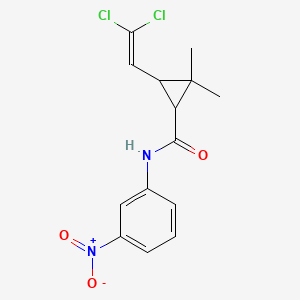
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide, commonly known as DDT, is a synthetic chemical compound that was first synthesized in 1874. DDT gained worldwide recognition in the 1940s and 1950s as an effective insecticide and was used extensively to control malaria and other insect-borne diseases. However, it was later discovered that DDT has harmful effects on the environment, including human health, and its use has been banned in many countries.
Mechanism Of Action
DDT works by disrupting the nervous system of insects, causing paralysis and death. It acts on the sodium channels in insect neurons, preventing the proper functioning of the nervous system.
Biochemical And Physiological Effects
DDT has been shown to have harmful effects on human health, including reproductive and developmental problems, cancer, and neurological disorders. It can also accumulate in the environment, leading to the bioaccumulation of DDT in the food chain.
Advantages And Limitations For Lab Experiments
DDT has been used extensively in laboratory experiments to study its insecticidal properties and its effects on the environment. However, its harmful effects on human health and the environment make it a challenging substance to work with, and its use is restricted in many countries.
Future Directions
Future research on DDT should focus on developing alternative insecticides that are less harmful to human health and the environment. Additionally, research should focus on developing methods for safely disposing of DDT and other persistent organic pollutants to prevent their accumulation in the environment.
Synthesis Methods
DDT is synthesized through a multistep process that involves the reaction of chloral with chlorobenzene to form DDT's intermediate product, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane. The intermediate product is then reacted with thionyl chloride to form the final product, DDT.
Scientific Research Applications
DDT has been extensively studied for its insecticidal properties and its effects on human health and the environment. It has been used to control malaria and other insect-borne diseases, but its use has been banned in many countries due to its harmful effects on the environment.
properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-14(2)10(7-11(15)16)12(14)13(19)17-8-4-3-5-9(6-8)18(20)21/h3-7,10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDOVRWIBXGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)
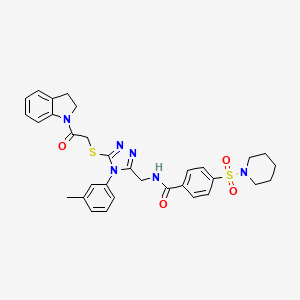
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)

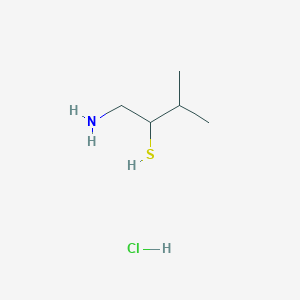
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
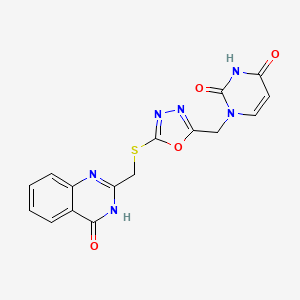
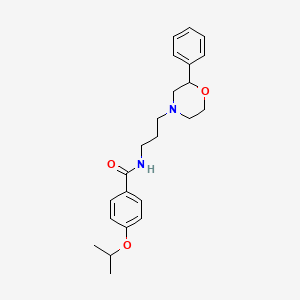
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)
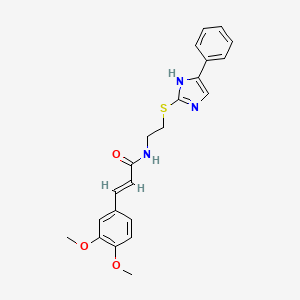
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
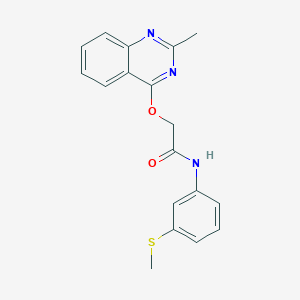
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)